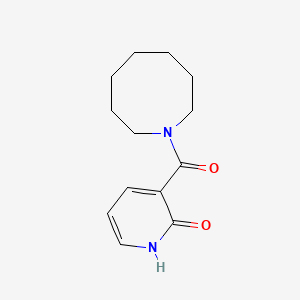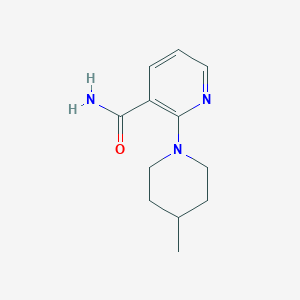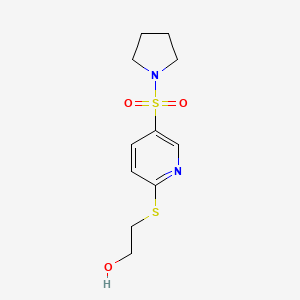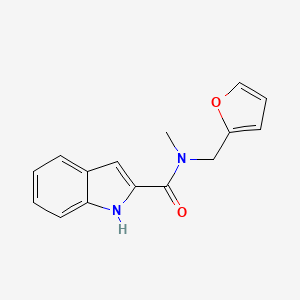
3-(azocane-1-carbonyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azocane-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is also known as 2-Pyridinone, 3-(1-azocanoyl)-1-(4-methoxyphenyl)- and has a molecular formula of C16H20N2O3.
Scientific Research Applications
3-(azocane-1-carbonyl)-1H-pyridin-2-one has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This molecule has shown promising results in preclinical studies as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(azocane-1-carbonyl)-1H-pyridin-2-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the inflammatory response. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(azocane-1-carbonyl)-1H-pyridin-2-one has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this molecule has been shown to have antioxidant effects, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(azocane-1-carbonyl)-1H-pyridin-2-one is its potential as a drug candidate for the treatment of inflammatory diseases and Alzheimer's disease. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. One limitation of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-(azocane-1-carbonyl)-1H-pyridin-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as cancer and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-(azocane-1-carbonyl)-1H-pyridin-2-one can be achieved through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 2-aminopyridine. The resulting product is then subjected to a series of reactions that lead to the formation of the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
properties
IUPAC Name |
3-(azocane-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-11(7-6-8-14-12)13(17)15-9-4-2-1-3-5-10-15/h6-8H,1-5,9-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMLZTMKMAAEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azocane-1-carbonyl)-1H-pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)


![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
